This compound can be synthesized through specific organic reactions, primarily involving the alkylation of 4-hydroxy-2,3-dimethylphenol with 3-methylbutan-1-one. It is primarily sourced from laboratory syntheses and may also be produced on an industrial scale for various applications in chemistry and pharmaceuticals.
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one falls under the category of organic compounds, specifically as a phenolic compound due to the presence of the hydroxyl group attached to the aromatic ring. It is also classified as a ketone because of the carbonyl group present within its structure.
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one typically involves:
The reaction proceeds through a nucleophilic substitution mechanism where the phenolic compound acts as a nucleophile attacking the electrophilic carbonyl carbon. The choice of solvents and reaction temperature can significantly influence the yield and purity of the final product.
The molecular formula of 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one is , with a molecular weight of 206.28 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one |
| InChI | InChI=1S/C13H18O2/c1-8(2)7-13(15)11-5-6-12(14)10(4)9(11)3/h5-6,8,14H,7H2,1-4H3 |
| InChI Key | FYEPCSGKFDZCAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1C)O)C(=O)CC(C)C |
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one can undergo several chemical reactions:
Oxidation:
Reduction:
Substitution:
Each reaction type has specific reagents and conditions that dictate the outcome:
The mechanism of action for 1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one involves its interaction with biological targets through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence various biological pathways and molecular structures:
Upon entering biological systems, the compound may undergo metabolic transformations leading to active metabolites that exhibit biological effects such as anti-inflammatory or antioxidant activities.
The compound exhibits typical characteristics associated with organic molecules:
The chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
1-(4-Hydroxy-2,3-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial production.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: